tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl group attached to a piperidine ring. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under basic conditions to yield the desired compound .
Industrial production methods typically involve similar reaction steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, which can influence its reactivity and biological activity.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boronate ester group, which can be used in cross-coupling reactions for the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
PTSLPTOICKAKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)O |
Origin of Product |
United States |
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